Stronger Intramolecular Hydrogen Bond than 5-Nitro and Dihalogenated 8-Hydroxyquinoline Analogs
The 7-nitro substitution pattern in 7-nitroquinolin-8-ol confers the strongest intramolecular OH⋯N hydrogen bond among its clinically relevant 8-hydroxyquinoline analogs. This is a direct consequence of the nitro group's strong σ- and π-electron withdrawing effect at the 7-position, which contrasts with the π-electron donating nature of halogen substituents [1].
| Evidence Dimension | Intramolecular OH⋯N Hydrogen Bond Strength (Relative Order) |
|---|---|
| Target Compound Data | Strongest (Ranked #1) |
| Comparator Or Baseline | Nitroxoline (5-nitro-8HQ): Weaker; Clioquinol (5-chloro-7-iodo-8HQ): Weaker; Chloroxine (5,7-dichloro-8HQ): Weaker; 8-Hydroxyquinoline (8HQ): Weakest |
| Quantified Difference | Qualitative rank order: 7-nitro-8HQ > 5-nitro-8HQ ≈ 5,7-dihalo-8HQ > 8HQ |
| Conditions | DFT calculations (B3LYP/6-311G**) in vacuo |
Why This Matters
A stronger intramolecular hydrogen bond influences the molecule's tautomeric equilibrium, which is critical for its metal-chelating ability and, by extension, its antimicrobial and analytical performance.
- [1] Karpińska, G., et al. On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. Journal of Molecular Structure: THEOCHEM, 2010, 957(1-3), 71-76. DOI: 10.1016/j.theochem.2010.07.009 View Source
